

Technical Support Center: Strategies for Stereoselective Piperidine Synthesis

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Compound of Interest

Compound Name: 4-Methoxy-3,3-dimethylpiperidine

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Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the stereochemical outcome of reactions that form or functionalize the piperidine ring—a scaffold of immense importance in the pharmaceutical industry.^{[1][2][3]} This resource provides in-depth, question-and-answer-based troubleshooting guides to address specific experimental issues, grounded in mechanistic principles and practical field experience.

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Frequently Asked Questions (FAQs)

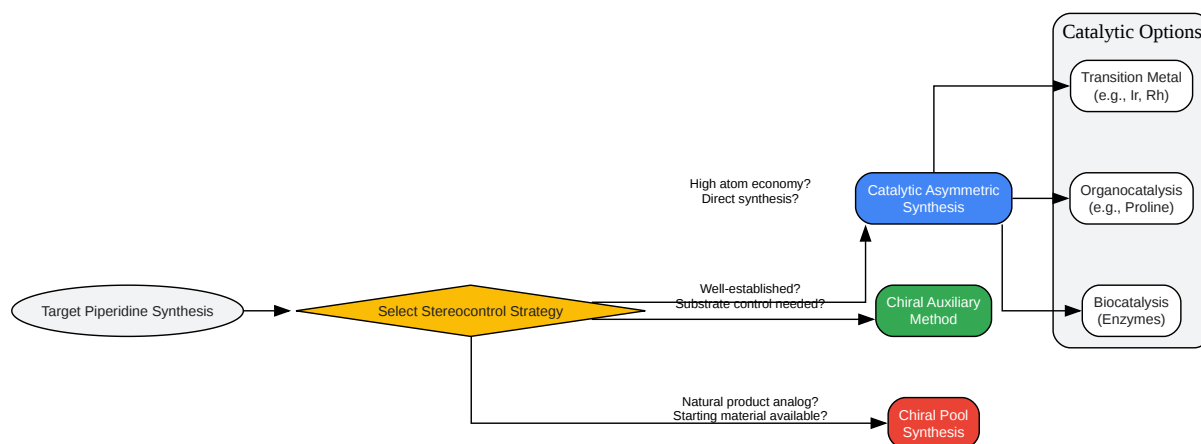
Q1: What are the primary strategic approaches to control stereoselectivity in piperidine synthesis?

A1: Achieving stereocontrol in piperidine synthesis is a critical challenge due to the flexible, non-planar nature of the six-membered ring. The choice of strategy depends on the target molecule's substitution pattern, desired stereoisomer, and scalability requirements. The main approaches can be categorized as follows:

- Catalytic Asymmetric Synthesis: This is often the most efficient and atom-economical approach.^[4] It involves using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Key methods include:
 - Transition Metal Catalysis: Widely used for the asymmetric hydrogenation of pyridines, pyridinium salts, or related unsaturated precursors.^{[5][6]} Catalysts based on Iridium, Rhodium, and Ruthenium with chiral phosphine ligands are common.^{[3][5][6]}

- Organocatalysis: Utilizes small, chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective C-C and C-N bond formations, such as Mannich, Michael, and aza-Diels-Alder reactions, which build the piperidine core.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Biocatalysis: Employs enzymes like transaminases, lipases, amine oxidases, or ene imine reductases to perform highly selective transformations under mild conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)
[\[12\]](#) This approach is gaining traction due to its high selectivity and green chemistry profile.
[\[13\]](#)[\[14\]](#)
- Chiral Auxiliary-Based Synthesis: This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.[\[15\]](#) The auxiliary creates a diastereomeric intermediate, allowing for facial differentiation during bond formation. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered.[\[15\]](#)[\[16\]](#) Common auxiliaries include Evans oxazolidinones, phenylglycinol derivatives, and carbohydrate-based systems.[\[4\]](#)[\[17\]](#)[\[18\]](#)
- Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids (e.g., L-lysine to make L-pipecolic acid) or alkaloids, as building blocks.[\[1\]](#)[\[16\]](#) The inherent stereochemistry of the starting material is incorporated into the final piperidine product, avoiding the need for an asymmetric induction step.

The following diagram illustrates the conceptual decision-making process for selecting a strategy.



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Caption: Decision workflow for choosing a stereocontrol strategy.

Q2: My catalytic asymmetric hydrogenation of a substituted pyridine gives low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: Low enantioselectivity in the asymmetric hydrogenation of pyridines or pyridinium salts is a common issue. The problem often stems from suboptimal reaction conditions or catalyst-substrate mismatch. Here is a troubleshooting guide:

Potential Cause	Explanation & Causality	Recommended Solution
Substrate Activation	The aromaticity of the pyridine ring makes it resistant to reduction. ^[19] Many successful protocols require activation by forming an N-acyl or N-benzyl pyridinium salt, which lowers the energy of the LUMO and makes the ring more susceptible to hydride attack. ^{[1][5]}	Convert the pyridine to a pyridinium salt (e.g., using benzyl bromide or phenyl chloroformate) prior to hydrogenation. This enhances reactivity and can dramatically improve stereoselectivity. ^{[3][5]}
Catalyst/Ligand Mismatch	The chiral ligand is the source of stereochemical information. Its electronic and steric properties must be well-matched to the substrate to create a highly ordered transition state with a large energy difference between the two diastereomeric pathways.	Screen a panel of chiral ligands. For iridium-catalyzed hydrogenations, P,N-ligands like BoQPhos are often effective. ^[5] For rhodium systems, diphosphine ligands like JosiPhos can be successful. ^[1] Consult literature for precedents with similar substrates. ^[20]
Catalyst Poisoning	The nitrogen atom of the pyridine substrate or piperidine product can act as a Lewis base and coordinate to the metal center, leading to catalyst inhibition or deactivation. ^{[3][20]}	Ensure the reaction is run under strictly inert conditions (degassed solvents, glovebox). Sometimes, the addition of a weak, non-coordinating base can help by neutralizing any generated acid without poisoning the catalyst. ^[1]
Solvent Effects	The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.	Screen different solvents. While polar aprotic solvents are common, sometimes less conventional solvents or solvent mixtures can provide superior results. ^[20]

Hydrogen Pressure & Temp.	These parameters affect reaction kinetics and can influence selectivity. Higher pressures may increase rate but sometimes at the cost of selectivity. Temperature affects the energy difference between competing transition states.	Systematically vary the hydrogen pressure and reaction temperature. Lowering the temperature often increases enantioselectivity, provided the reaction rate remains acceptable.
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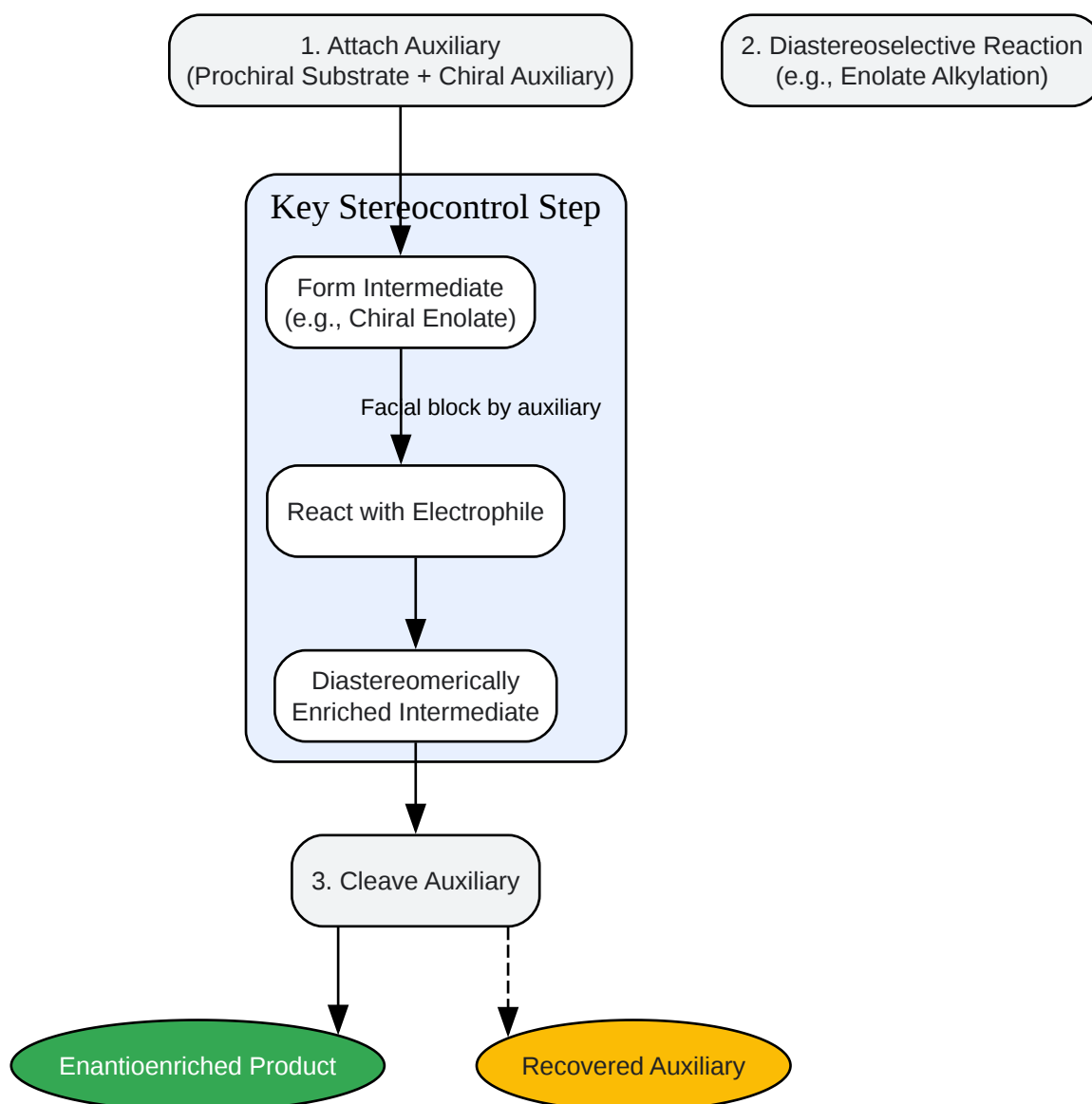
Q3: I am using a chiral auxiliary for a diastereoselective alkylation, but the diastereomeric ratio (dr) is poor. What factors should I investigate?

A3: Poor diastereoselectivity in auxiliary-controlled reactions points to issues with the formation or reaction of the key intermediate, typically an enolate. The auxiliary's ability to shield one face of the molecule is paramount.

- **Enolate Geometry and Formation:** The stereochemical outcome is highly dependent on the geometry (E vs. Z) of the enolate formed. The choice of base and additives can dictate this geometry.
 - **Causality:** Bulky bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) often favor the formation of a specific enolate isomer due to steric interactions. The presence of Lewis acidic additives (e.g., LiCl) can sequester byproducts and lead to a more defined enolate aggregate structure.
 - **Solution:** Screen different bases (LDA, LiHMDS, KHMDS) and temperatures for deprotonation. The addition of salts like LiCl or coordinating solvents like HMPA (use with caution) can break up aggregates and influence stereoselectivity.
- **Steric Blocking by the Auxiliary:** The core principle of a chiral auxiliary is its ability to create a sterically biased environment.^[15] If the auxiliary is not effectively blocking one face of the reacting enolate, the incoming electrophile will not be properly directed.

- Causality: The conformation of the enolate-auxiliary system is critical. For many auxiliaries, like those derived from phenylglycinol, chelation between the lithium cation, the enolate oxygen, and another heteroatom on the auxiliary locks the system into a rigid conformation that exposes only one face to the electrophile.^[18]
- Solution: Ensure your auxiliary is appropriate for the substrate. A bulkier auxiliary might be needed. Also, verify that the solvent and counterion (e.g., Li⁺, Na⁺) support the required chelated transition state. Non-coordinating solvents like THF or toluene are often preferred.
- Electrophile Reactivity: A highly reactive electrophile may react too quickly and indiscriminately, leading to poor selectivity.
 - Solution: Consider using a less reactive electrophile or lowering the reaction temperature significantly (e.g., -78 °C to -100 °C) to slow down the reaction and allow the steric and electronic preferences of the transition state to dominate.

The following diagram illustrates the general workflow for an auxiliary-directed diastereoselective reaction.



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Caption: General workflow for chiral auxiliary-mediated synthesis.

Q4: My organocatalytic aza-Diels-Alder reaction is sluggish and gives a mixture of stereoisomers. How can I troubleshoot this?

A4: The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core, but its stereochemical outcome can be sensitive to reaction conditions, particularly in organocatalyzed variants.^[21] Many reactions that appear to be concerted [4+2] cycloadditions may in fact

proceed through a stepwise Mannich-Michael pathway, which has implications for stereocontrol.[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Mechanism Ambiguity (Concerted vs. Stepwise): The first step is to understand the likely mechanism. A true concerted Diels-Alder reaction's stereoselectivity is governed by orbital symmetry and endo/exo transition states. A stepwise Mannich-Michael reaction involves the formation of an enamine or iminium ion intermediate, and the stereochemistry is set in two separate bond-forming events.[\[23\]](#)[\[24\]](#)
 - Troubleshooting: Review the literature for your specific catalyst and substrate class.[\[22\]](#) If the reaction is likely stepwise, focus on optimizing the conditions for both the initial Mannich (C-C bond formation) and subsequent intramolecular Michael addition (cyclization).
- Catalyst Activity and Loading: The organocatalyst (e.g., a diarylprolinol silyl ether) is responsible for activating the substrates and controlling the facial selectivity.
 - Causality: Low catalyst activity can lead to a slow reaction, allowing background, non-catalyzed pathways to compete, resulting in poor stereoselectivity. The catalyst must efficiently form the reactive enamine/iminium intermediate.
 - Solution:
 - Increase Catalyst Loading: Try increasing the catalyst loading from 10 mol% to 20 mol%.[\[8\]](#)
 - Screen Catalysts: Test different derivatives of the catalyst. Small changes to the catalyst structure (e.g., substituents on the aryl rings) can have a large impact on selectivity.
 - Add a Co-catalyst/Additive: Often, a weak acid or base co-catalyst is required to facilitate catalyst turnover or proton transfer steps. Acetic acid or benzoic acid are common additives.[\[8\]](#)
- Solvent and Water Content: The solvent polarity can influence the stability of charged intermediates. Furthermore, water can interfere with enamine formation.

- Solution: Screen a range of solvents (e.g., CHCl_3 , Toluene, CH_2Cl_2). Ensure all reagents and solvents are scrupulously dry, as water can hydrolyze the enamine intermediate and shut down the catalytic cycle.

Q5: I'm considering a biocatalytic approach. What are the key parameters to optimize for enzymatic reactions yielding chiral piperidines?

A5: Biocatalysis offers exceptional selectivity but requires careful optimization of the reaction environment to ensure the enzyme functions optimally.[\[11\]](#)

- Enzyme Selection and Activity: The choice of enzyme is paramount. Different enzymes (e.g., from different microbial sources) will have different substrate specificities and selectivities.
 - Solution: If possible, screen a panel of enzymes (e.g., different transaminases or reductases). Once an enzyme is selected, ensure you are using a preparation with high activity. Source a fresh batch or measure its activity with a standard substrate.[\[20\]](#)
- pH and Buffer System: Every enzyme has an optimal pH range for activity and stability. Deviations from this pH can lead to denaturation and loss of function.
 - Causality: The ionization state of amino acid residues in the enzyme's active site is crucial for substrate binding and catalysis. The pH of the medium dictates this ionization state.
 - Solution: Determine the optimal pH for your enzyme from the literature or supplier data. Use a well-chosen buffer system with sufficient buffering capacity to maintain this pH throughout the reaction, as the reaction itself may produce or consume acid/base.[\[20\]](#)
- Cofactor Recycling: Many useful enzymes, particularly oxidoreductases, require stoichiometric amounts of expensive cofactors like NAD(P)H or NAD(P)⁺. For the process to be economically viable, the cofactor must be regenerated in situ.
 - Solution: Implement a cofactor recycling system. For reductive processes requiring NADH, a common system is to use glucose and glucose dehydrogenase (GDH) to convert NAD⁺ back to NADH. For oxidative processes, an electron acceptor is needed.

- **Substrate/Product Inhibition:** High concentrations of the substrate or the product can sometimes bind to the enzyme and inhibit its activity.
 - **Solution:** If inhibition is suspected, try running the reaction with a lower initial substrate concentration or implementing a fed-batch approach where the substrate is added gradually over time. This keeps the instantaneous concentration low, mitigating inhibition.
- [20]

Troubleshooting Guides by Reaction Type

Issue 1: Low Diastereoselectivity in the Reduction of N-Acyliminium Ions

- **Symptoms:** You are performing a cyclization that proceeds via an N-acyliminium ion, followed by reduction (e.g., with NaBH_4 or $\text{H}_2/\text{Pd-C}$), but the resulting piperidine is a ~1:1 mixture of diastereomers.
- **Underlying Principle:** The stereochemical outcome of the reduction depends on the facial selectivity of hydride delivery to the planar iminium ion. This is governed by the conformation of the ring, which directs the nucleophile to the sterically less hindered face. Often, the substituent already on the ring will adopt a pseudo-equatorial position to minimize A(1,3) strain, directing the incoming hydride to the opposite face.
- **Troubleshooting Steps:**
 - **Change the Reducing Agent:** Bulkier reducing agents can exhibit higher diastereoselectivity. If you are using NaBH_4 , try switching to Lithium tri-sec-butylborohydride (L-Selectride®). Its greater steric demand will amplify the energetic preference for attack from the less hindered face.
 - **Lower the Temperature:** Reducing the reaction temperature (e.g., from room temperature to $-78\text{ }^\circ\text{C}$) will make the reaction more sensitive to small energy differences between the two diastereomeric transition states, often favoring the formation of the thermodynamically more stable product.
 - **Modify the N-Acyl Group:** The size of the group on the nitrogen can influence the ring's conformation and the steric environment around the iminium ion. A bulkier N-protecting

group (e.g., switching from N-Boc to N-Cbz) might enforce a more biased conformation, leading to improved selectivity.

Issue 2: Poor Regio- and Stereoselectivity in Cycloaddition Reactions

- Symptoms: An intermolecular [4+2] cycloaddition (e.g., aza-Diels-Alder) to form a polysubstituted piperidine results in a mixture of regioisomers and diastereomers.
- Underlying Principle: The regioselectivity of cycloadditions is governed by the electronic properties of the diene and dienophile (in this case, an azadiene and an alkene). The stereoselectivity is controlled by the preference for an endo vs. exo approach of the reactants.
- Troubleshooting Steps:
 - Employ a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., $\text{Zn}(\text{OTf})_2$, $\text{Sc}(\text{OTf})_3$, InCl_3) can dramatically improve both reaction rate and selectivity.[\[25\]](#)
 - Causality: The Lewis acid coordinates to the dienophile (or imine), lowering its LUMO energy and accentuating the differences in the frontier molecular orbital coefficients, which enhances regioselectivity. It also helps to lock the transition state geometry, improving diastereoselectivity.
 - Modify Substrate Electronics: If possible, modify the electronic nature of your substrates. Making the dienophile more electron-deficient (e.g., by using an electron-withdrawing group) or the diene more electron-rich will accelerate the reaction and can improve regiochemical control.
 - Consider a Stepwise, Catalytic Approach: As mentioned in the FAQ, many formal cycloadditions can be achieved with higher control via a stepwise, organocatalytic Mannich-Michael sequence. This decouples the two bond-forming events, allowing for more precise stereocontrol at each step.[\[23\]](#)[\[24\]](#)

Issue 3: Epimerization and Loss of Stereochemical Integrity

- Symptoms: You successfully form a chiral piperidine with high stereopurity, but during subsequent steps (e.g., deprotection, purification), the enantiomeric or diastereomeric excess erodes.
- Underlying Principle: Stereocenters adjacent to a carbonyl group, imine, or other activating group are susceptible to epimerization (loss of stereochemical information) under basic or acidic conditions via the formation of a planar enolate or enamine intermediate.^{[4][26]}
- Troubleshooting Steps:
 - Analyze the Structure: Identify any acidic protons on stereogenic centers. The C2 and C6 positions of the piperidine ring are particularly susceptible if there is an activating group present.
 - Use Milder Reagents: If you are using a strong base (e.g., NaOMe, K₂CO₃) for a deprotection or saponification step, switch to a milder, non-basic method if possible. For example, for cleaving a methyl ester, consider using an enzyme (lipase) or a reagent like trimethyltin hydroxide under neutral conditions.
 - Control pH during Workup and Purification:
 - Workup: Ensure that aqueous workups are performed with buffered solutions or are quickly neutralized to avoid prolonged exposure to harsh pH.
 - Chromatography: Silica gel is acidic and can cause epimerization of sensitive compounds. If this is suspected, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, use a different stationary phase like alumina or a bonded-phase silica. A photoredox-catalyzed epimerization has also been observed, which can lead to the thermodynamically more stable product.^[26]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines

This protocol is adapted from a modern cross-coupling approach to enantioenriched 3-substituted piperidines and demonstrates a key strategy for stereocontrol.^{[3][27][28]} The method involves the partial reduction of pyridine, followed by an enantioselective Rh-catalyzed carbometalation.

- Synthesis of Dihydropyridine Precursor:
 - To a solution of pyridine (1.0 eq) in dry THF at 0 °C, add phenyl chloroformate (1.05 eq) dropwise. Stir for 30 minutes.
 - In a separate flask, prepare a solution of NaBH₄ (1.5 eq) in MeOH.
 - Cool the pyridinium solution to -20 °C and add the NaBH₄ solution dropwise, maintaining the temperature below -15 °C.
 - After the addition is complete, stir for 1 hour, then quench by adding water. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the phenyl pyridine-1(2H)-carboxylate precursor.
- Asymmetric Reductive Heck Reaction:
 - In a glovebox, charge a vial with [Rh(cod)OH]₂ (3 mol%), a suitable chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%), the dihydropyridine precursor (1.0 eq), and the desired arylboronic acid (3.0 eq).
 - Add a solution of aqueous CsOH (2.0 eq) followed by a 1:1 mixture of THP:Toluene.
 - Seal the vial, remove from the glovebox, and heat at 70 °C for 20 hours.
 - Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Allylation

This protocol is a general representation of using a phenylglycinol-derived lactam for the stereocontrolled synthesis of a 2-substituted piperidine, based on established methodologies.

[\[16\]](#)[\[18\]](#)

- Enolate Formation:
 - To a solution of the phenylglycinol-derived bicyclic lactam (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.
 - Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
- Diastereoselective Alkylation:
 - To the enolate solution at -78 °C, add allyl iodide (1.5 eq) dropwise.
 - Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
 - Quench the reaction by adding saturated aqueous NH₄Cl solution.
 - Allow the mixture to warm to room temperature, then extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate the diastereomerically enriched allylated lactam.
- Auxiliary Cleavage:
 - Dissolve the purified allylated lactam in a suitable solvent (e.g., THF).
 - Add a reducing agent such as LiAlH₄ (excess) at 0 °C to reduce the lactam carbonyl and cleave the auxiliary N-O bond.
 - After completion, perform a standard Fieser workup (water, then 15% NaOH, then water).
 - Filter the resulting solids and concentrate the filtrate. The crude product can be purified to yield the enantioenriched 2-allylpiperidine and the recovered chiral auxiliary.

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